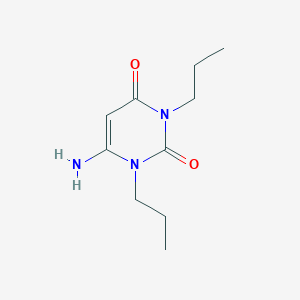

6-Amino-1,3-dipropyluracil

Description

The exact mass of the compound 6-Amino-1,3-dipropyluracil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-1,3-dipropyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1,3-dipropyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYIZMBRAYKRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=O)N(C1=O)CCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357625 | |

| Record name | 6-Amino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41862-14-0 | |

| Record name | 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dipropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-1,3-dipropyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyluracil is a pyrimidine derivative characterized by a uracil core structure with propyl groups attached to both nitrogen atoms and an amino group at the 6-position. This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, particularly fused pyrimidines such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of 6-Amino-1,3-dipropyluracil.

Chemical Structure and Properties

The chemical structure of 6-Amino-1,3-dipropyluracil is defined by its systematic IUPAC name: 6-amino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione. Its molecular formula is C₁₀H₁₇N₃O₂, with a corresponding molecular weight of 211.26 g/mol .[1]

Table 1: Physicochemical Properties of 6-Amino-1,3-dipropyluracil

| Property | Value | Reference |

| CAS Number | 41862-14-0 | [1] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 134-139 °C | [1] |

| SMILES String | CCCN1C(N)=CC(=O)N(CCC)C1=O | [1] |

| InChI Key | WWYIZMBRAYKRFU-UHFFFAOYSA-N | [1] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-amino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione |

| InChI | 1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 |

Synthesis

A likely synthetic route would involve the reaction of 1,3-dipropylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride to form an intermediate, which then undergoes base-catalyzed cyclization to yield 6-Amino-1,3-dipropyluracil.

References

A Comprehensive Technical Guide to 6-Amino-1,3-dipropyluracil: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 6-Amino-1,3-dipropyluracil, alongside a plausible experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies for the handling and application of this heterocyclic compound.

Core Physicochemical Properties

6-Amino-1,3-dipropyluracil is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). The addition of propyl groups at positions 1 and 3, and an amino group at position 6, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Melting Point | 134-139 °C | [1] |

| LogP (Predicted) | 1.614 | |

| Form | Solid | [1] |

| SMILES String | CCCN1C(N)=CC(=O)N(CCC)C1=O | [1] |

| InChI Key | WWYIZMBRAYKRFU-UHFFFAOYSA-N | [1] |

Synthesis of 6-Amino-1,3-dipropyluracil: An Adapted Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of 6-Amino-1,3-dipropyluracil is not extensively documented in publicly available literature, a reliable synthetic route can be adapted from established methods for the preparation of analogous 6-amino-1,3-dialkyluracils, particularly the dimethyl derivative.[2][3][4] The following protocol outlines a plausible two-step synthesis starting from 1,3-dipropylurea and cyanoacetic acid.

Step 1: Synthesis of 1,3-Dipropyl-6-cyanomethyluracil

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dipropylurea in a suitable solvent such as anhydrous toluene.

-

Addition of Reagents: To this solution, add equimolar amounts of cyanoacetic acid and a dehydrating agent, such as acetic anhydride.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then washed with a non-polar solvent like hexane to remove unreacted starting materials.

Step 2: Cyclization to 6-Amino-1,3-dipropyluracil

-

Reaction Setup: Suspend the crude 1,3-dipropyl-6-cyanomethyluracil in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask.

-

Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium ethoxide, to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product, 6-Amino-1,3-dipropyluracil, may precipitate and can be collected by filtration. If the product remains in solution, the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Characterization of 6-Amino-1,3-dipropyluracil

A general workflow for the characterization of a newly synthesized small molecule like 6-Amino-1,3-dipropyluracil is crucial to confirm its identity and purity.

Caption: A general experimental workflow for the synthesis, purification, and characterization of a small molecule.

Potential Applications in Drug Discovery: A Generalized Perspective

While specific biological activities of 6-Amino-1,3-dipropyluracil are not yet extensively reported, aminouracil derivatives are recognized as important scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.[5][6] The following diagram illustrates a hypothetical drug discovery workflow where a novel aminouracil derivative could be evaluated.

Caption: A generalized workflow for the evaluation of a novel aminouracil derivative in a drug discovery context.

This guide provides a foundational understanding of 6-Amino-1,3-dipropyluracil. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential biological activities. The provided synthetic protocol and characterization workflow offer a solid starting point for researchers interested in this and related compounds.

References

- 1. 1,3-二丙基-6-氨基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 4. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 6-Aminouracil Derivatives: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of 6-aminouracil derivatives, detailing their anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key mechanistic insights.

The uracil scaffold, a fundamental component of nucleic acids, has long been a source of inspiration for the development of novel therapeutic agents. Among its myriad derivatives, 6-aminouracil has emerged as a particularly versatile pharmacophore, giving rise to a diverse array of compounds with significant biological activities. These derivatives have demonstrated considerable promise in oncology, infectious diseases, and the modulation of key enzymatic pathways. This technical guide consolidates the current understanding of the biological activities of 6-aminouracil derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and development in this exciting field.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

6-Aminouracil derivatives have exhibited notable anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interaction with crucial cellular targets. A significant body of research has focused on their cytotoxic effects against a wide range of cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro and in vivo anticancer activities of several 6-aminouracil derivatives have been quantified, with IC50 values (the concentration required to inhibit 50% of cell growth) and T/C values (treated vs. control lifespan) serving as key metrics of efficacy. The following tables summarize the reported activities of various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 6-Aminouracil Derivatives (IC50 Values)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridopyrimidine derivative 13 | PC3 (Prostate) | 1.89 | Doxorubicin | 0.93 |

| Furan derivative 5a | PC3 (Prostate) | 7.02 | Doxorubicin | 0.93 |

| Furan derivative 5b | PC3 (Prostate) | 8.57 | Doxorubicin | 0.93 |

| Chloroacetylated derivative 4 | PC3 (Prostate) | 21.21 | Doxorubicin | 0.93 |

| Pyrrolidinone derivative 6 | PC3 (Prostate) | 38.73 | Doxorubicin | 0.93 |

| Pyrimidine-2-thione derivative 3a | PC3 (Prostate) | 43.95 | Doxorubicin | 0.93 |

| Pyrimidine-2-thione derivative 3c | PC3 (Prostate) | 79.20 | Doxorubicin | 0.93 |

| Thiazolidin-4-one derivative 19j | A-549 (Lung), Panc-1 (Pancreatic) | 1.1 | Doxorubicin | 1.1 |

| Thiazolidin-4-one derivatives 17c, 19b, 19c, 19h, 19i | Various | 1.1 - 1.8 | Doxorubicin | 1.1 |

| 1-(3-Phenoxybenzyl)-5-(phenylamino)uracil | Not Specified | 2.3 | - | - |

| 1-(2-Methylbenzyl)-5-(phenylamino)uracil | Not Specified | 12 | - | - |

Table 2: In Vivo Anticancer Activity of a 6-Aminouracil Derivative

| Derivative | Animal Model | % T/C |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia | 124 |

Experimental Protocols for Anticancer Activity Assessment

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2][3]

Protocol:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound dye. Air dry the plates.

-

Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Antitumor Activity: P388 Leukemia Model

This model is a standard preclinical assay to evaluate the efficacy of potential anticancer agents.[4]

Protocol:

-

Animal Model: Utilize DBA/2 or B6D2F1 mice.

-

Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.

-

Treatment: Administer the test compound i.p. at a specified dose and schedule, typically starting 24 hours after tumor inoculation. Control groups receive the vehicle, and reference drug groups receive known effective chemotherapeutic agents.

-

Monitoring: Monitor the mice daily for survival.

-

Data Analysis: Calculate the percentage of increase in lifespan of treated mice compared to untreated controls (% T/C). A % T/C value of ≥ 125 is generally considered significant antitumor activity.

Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for screening and identifying potential anticancer drug candidates from a library of 6-aminouracil derivatives.

Antimicrobial Activity: Targeting Bacterial Proliferation

Certain 6-aminouracil derivatives, particularly 6-anilinouracils, have demonstrated potent and selective inhibitory activity against Gram-positive bacteria. Their mechanism of action involves the specific inhibition of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 6-aminouracil derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of 6-Aminouracil Derivatives (MIC and MLC Values)

| Derivative | Bacterial Strain | MIC (µg/mL) | MLC (µg/mL) | Reference Compound | MIC (µg/mL) | MLC (µg/mL) |

| Compound I | B. cereus | 32 | 64 | Gentamicin | 64 | 128 |

MLC: Minimum Lethal Concentration

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[5][6][7][8][9]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Mechanism of Action: Inhibition of DNA Polymerase IIIC

6-Anilinouracils act as mimics of dGTP, a natural substrate for DNA polymerase IIIC. They bind to the enzyme, leading to the formation of an inactive complex and subsequent inhibition of DNA synthesis.[4][10][11][12][13][14]

The following diagram illustrates the inhibitory mechanism of 6-anilinouracils on bacterial DNA polymerase IIIC.

Antiviral Activity

Derivatives of 6-aminouracil have also shown promise as antiviral agents, with activity reported against viruses such as the Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the EC50 value, which is the concentration of a drug that gives half-maximal response.

Table 4: Anti-HIV Activity of 6-Aminouracil Derivatives

| Derivative | Cell Culture | EC50 (µM) |

| 3,5-Dimethylphenylmethyl substituted uracil | CEM-SS | 9.5 |

| 3,5-Dimethylphenylmethyl substituted uracil | CEM-SS | 11.9 |

Other Biological Activities: Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, 6-aminouracil derivatives have been found to inhibit other key enzymes, highlighting their potential for treating a wider range of diseases.

Cathepsin B Inhibition

Certain derivatives have shown the ability to inhibit Cathepsin B, a lysosomal cysteine protease implicated in cancer progression and metastasis.[15]

Table 5: Cathepsin B Inhibitory Activity

| Derivative | % Inhibition |

| Phenyl thiourea derivative 17 | 82.3 |

| Furan derivatives 5a, 5b | > 50 |

| Quinoxaline derivative 7a | > 50 |

| 4-Chlorophenyl Schiff base derivative 11a | > 50 |

| Thiazolidinone derivative 12a | > 50 |

| Doxorubicin (Reference) | 18.7 |

Experimental Protocol for Cathepsin B Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of Cathepsin B.[16][17][18][19]

Protocol:

-

Reagent Preparation: Prepare Cathepsin B enzyme solution, a fluorogenic substrate (e.g., Z-Arg-Arg-AMC), and assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 96-well plate, add the Cathepsin B enzyme, the test inhibitor at various concentrations, and the assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Phosphodiesterase (PDE) Inhibition

Some 6-aminouracil derivatives have been shown to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase, suggesting potential applications in conditions where modulation of cAMP levels is beneficial, such as in certain cardiovascular and respiratory diseases.[20][21][22][23][24][25]

Conclusion

The 6-aminouracil scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial in translating the promise of 6-aminouracil derivatives into novel and effective therapies for a range of human diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. protocols.io [protocols.io]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]

- 21. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Mechanism of Action of 6-Amino-1,3-dipropyluracil and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 6-Amino-1,3-dipropyluracil and its pharmacologically active derivatives. While 6-Amino-1,3-dipropyluracil primarily serves as a versatile chemical intermediate, its derivatives, particularly pyrido[2,3-d]pyrimidines, have demonstrated significant biological activity. The core mechanism of action identified for these derivatives is the inhibition of phosphodiesterase (PDE) enzymes, leading to vasorelaxant effects. This guide details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of these compounds' therapeutic potential.

Introduction: From Chemical Intermediate to Pharmacological Precursor

6-Amino-1,3-dipropyluracil is a pyrimidine derivative that has been utilized in the synthesis of various compounds with medicinal interest. Its chemical structure allows for the construction of fused heterocyclic systems, such as deazaflavins and pyrido[2,3-d]pyrimidines. While the direct biological activity of 6-Amino-1,3-dipropyluracil is not extensively documented, its role as a precursor for potent bioactive molecules is well-established.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action for pharmacologically active derivatives of 6-Amino-1,3-dipropyluracil, specifically ferrocenyl, alkyl, and aryl-substituted pyrido[2,3-d]pyrimidines, is the inhibition of phosphodiesterase (PDE) enzymes.

The Phosphodiesterase Signaling Pathway

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous cellular signaling pathways. By inhibiting PDEs, the intracellular levels of cAMP and/or cGMP increase, leading to the activation of downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG).

In the context of vascular smooth muscle, the elevation of cAMP leads to smooth muscle relaxation and subsequent vasodilation. This is achieved through a cascade of events that ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, preventing the interaction of actin and myosin filaments required for contraction.

Quantitative Data: Vasorelaxant Potency

Studies on pyrido[2,3-d]pyrimidine derivatives of 6-Amino-1,3-dipropyluracil have demonstrated their potent vasorelaxant effects on isolated rat aorta. The potency is typically expressed as the half-maximal effective concentration (EC50).

| Compound ID | Derivative Class | EC50 (µM) on Rat Aorta | Reference |

| 12 | 7-ferrocenyl-1,3-dimethyl-5-(m-tolyl)-pyrido[2,3-d]pyrimidine | 0.41 ± 0.02 | Arellano I, et al. (2016) |

| 13 | 7-ferrocenyl-1,3-dipropyl-5-(4-metoxyphenyl)-pyrido[2,3-d]pyrimidine | 0.81 ± 0.11 | Arellano I, et al. (2016) |

| Rolipram | Reference PDE4 Inhibitor | Similar to compounds 14, 15, and 19 | Arellano I, et al. (2016) |

Note: The EC50 values indicate the concentration of the compound required to elicit 50% of the maximal vasorelaxant response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the vasorelaxant and PDE inhibitory effects of 6-Amino-1,3-dipropyluracil derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Objective: To synthesize ferrocenyl, alkyl, and aryl-pyrido[2,3-d]pyrimidines from 6-amino-1,3-dialkyluracils.

General Procedure:

-

A mixture of the respective 6-amino-1,3-dialkyluracil (e.g., 6-amino-1,3-dipropyluracil) and an appropriate α-alkynyl ketone is prepared.

-

The reaction is carried out in an aqueous system containing a nickel cyanide/sodium hydroxide/potassium cyanide catalyst.

-

The mixture is subjected to a carbon monoxide atmosphere and heated.

-

Upon completion of the reaction, the product is extracted, purified by column chromatography, and characterized using spectroscopic methods (NMR, IR, Mass Spectrometry).

Rat Aortic Ring Vasorelaxation Assay

Objective: To evaluate the vasorelaxant effect of the synthesized compounds on isolated smooth muscle.

Protocol:

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 3-4 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with a 95% O2 / 5% CO2 mixture. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15 minutes.

-

Contraction: A stable contraction is induced by adding a vasoconstrictor agent, typically phenylephrine (1 µM).

-

Compound Administration: Once a stable plateau of contraction is reached, cumulative concentrations of the test compounds are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the phenylephrine-induced contraction. EC50 values are calculated from the concentration-response curves.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of the compounds on PDE activity.

General Protocol (Radiometric Assay):

-

Reaction Mixture: The assay is typically performed in a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, a specific PDE isozyme, and the test compound at various concentrations.

-

Substrate Addition: The reaction is initiated by the addition of a radiolabeled cyclic nucleotide substrate, such as [3H]cAMP or [3H]cGMP.

-

Incubation: The reaction mixture is incubated at 30-37°C for a defined period.

-

Termination: The reaction is terminated by heat inactivation or the addition of a stop solution.

-

Product Separation: The radiolabeled product (e.g., [3H]AMP or [3H]GMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).

-

Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.

-

Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration, and IC50 values (the concentration required for 50% inhibition) are determined.

Conclusion and Future Directions

The derivatization of 6-Amino-1,3-dipropyluracil into pyrido[2,3-d]pyrimidine structures represents a promising strategy for the development of novel therapeutic agents. The core mechanism of action for these derivatives has been identified as the inhibition of phosphodiesterase enzymes, leading to vasorelaxation. The quantitative data available suggests that these compounds can be highly potent.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific PDE isoforms.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of these compounds in animal models of cardiovascular diseases, such as hypertension.

-

Elucidation of Off-Target Effects: To ensure a favorable safety profile for potential drug candidates.

-

Exploration of Other Therapeutic Areas: Given the widespread role of PDEs in cellular signaling, these compounds may have applications in other diseases, such as inflammatory conditions or neurological disorders.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of 6-Amino-1,3-dipropyluracil derivatives as phosphodiesterase inhibitors.

The Therapeutic Potential of 6-Amino-1,3-dipropyluracil: A Technical Guide to its Application as a Versatile Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of 6-Amino-1,3-dipropyluracil, a pyrimidine derivative whose significance in medicinal chemistry lies not in its inherent biological activity, but in its role as a key building block for the synthesis of a diverse range of therapeutically relevant heterocyclic compounds. While direct therapeutic applications of 6-Amino-1,3-dipropyluracil are not extensively documented, its utility as a starting material for potent anticancer and other bioactive agents is of considerable interest to the drug discovery community.

This document provides an in-depth overview of the synthesis and therapeutic applications of key compound classes derived from 6-aminouracil scaffolds, with a focus on pyrido[2,3-d]pyrimidines and xanthines. It includes quantitative biological data for representative compounds, detailed experimental methodologies, and visualizations of critical signaling pathways and synthetic workflows to support further research and development.

Pyrido[2,3-d]pyrimidines: A Scaffold for Potent Kinase and Dihydrofolate Reductase Inhibitors

The fusion of pyrimidine and pyridine rings to form the pyrido[2,3-d]pyrimidine scaffold has yielded a plethora of compounds with significant biological activities. Derivatives synthesized from 6-aminouracils have shown particular promise as anticancer agents through the inhibition of key enzymes involved in cell proliferation and survival.

Therapeutic Applications

Anticancer Activity: Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] Notably, they have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases such as PDGFR and c-Src.[1] EGFR is a key target in non-small cell lung cancer, and inhibitors of its mutated forms (e.g., L858R/T790M) are of significant clinical interest.[2]

Furthermore, this class of compounds has demonstrated efficacy as inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of DNA precursors.[3][4] Inhibition of DHFR disrupts DNA replication and leads to cell death, a well-established mechanism for cancer chemotherapy.[5]

Other Potential Applications: Beyond oncology, certain pyrido[2,3-d]pyrimidine derivatives have been explored for their antimicrobial properties and as phosphodiesterase inhibitors, suggesting potential applications in treating infectious diseases and inflammatory conditions like asthma and COPD.[6][7]

Mechanism of Action

EGFR Inhibition: Pyrido[2,3-d]pyrimidines act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-survival pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1] This leads to an induction of apoptosis and cell cycle arrest in cancer cells.[2]

DHFR Inhibition: As inhibitors of DHFR, these compounds mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of the enzyme.[3] This prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[5] The depletion of these precursors ultimately leads to the inhibition of cell proliferation.[5]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and target enzymes. It is important to note that these derivatives are structurally related to those that can be synthesized from 6-Amino-1,3-dipropyluracil, though the specific impact of the dipropyl substitution would require further investigation.

| Compound Class | Specific Derivative | Target | Activity (IC50) | Target Cancer Cell Line(s) |

| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 nM | H1975 (NSCLC) |

| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFRWT | 0.099 µM | A-549 (Lung), PC-3 (Prostate), HCT-116 (Colon) |

| Pyrido[2,3-d]pyrimidine | Compound 11 | DHFR | 6.5 µM | MCF-7 (Breast) |

| Pyrido[3,2-d]pyrimidine | Compound 15 | pjDHFR | 80 nM | Pneumocystis jirovecii |

| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | 11.4 nM | MCF-7 (Breast), HepG2 (Liver) |

Data sourced from multiple studies for illustrative purposes.[2][3][8][9][10]

Experimental Protocols

Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Analogous Procedure)

The following protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from a 6-aminouracil precursor. This procedure is analogous to what would be employed with 6-Amino-1,3-dipropyluracil and is provided as a representative example due to the lack of a specific published protocol for the dipropyl starting material.

Reaction: One-pot three-component reaction of a 6-aminouracil derivative, an aldehyde, and malononitrile.

Materials:

-

6-amino-1,3-dimethyluracil (1 equivalent)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

Malononitrile (1 equivalent)

-

Solvent: Water or Ethanol

-

Catalyst (optional, e.g., nanocrystalline MgO)

Procedure:

-

To a round-bottom flask, add 6-amino-1,3-dimethyluracil, the aromatic aldehyde, and malononitrile in equimolar amounts.

-

Add the solvent (e.g., water, 10 mL).

-

If using a catalyst, add nanocrystalline MgO (e.g., 10 mol%).

-

Heat the reaction mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure pyrido[2,3-d]pyrimidine derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations: Signaling Pathways and Synthetic Workflow

Xanthines: CNS Stimulants, Diuretics, and Beyond

6-aminouracil derivatives are also valuable precursors for the synthesis of xanthines, a class of purine alkaloids that includes well-known compounds like caffeine and theophylline.

Therapeutic Applications

Xanthine derivatives exhibit a wide range of pharmacological effects, including central nervous system stimulation, diuresis, and bronchodilation.[11] They primarily act as antagonists of adenosine receptors.[11] Modified xanthines are being developed for various therapeutic areas, including neurodegenerative diseases, diabetes (as DPP-4 inhibitors), and respiratory disorders.[12]

Synthesis of Xanthines from 6-Aminouracils

The classical Traube synthesis provides a general route to xanthine derivatives from 6-aminouracils.[13] The key steps involve:

-

Nitrosation: The 6-aminouracil is treated with a nitrosating agent (e.g., sodium nitrite in acetic acid) to introduce a nitroso group at the 5-position.

-

Reduction: The 5-nitroso group is then reduced to an amino group, typically via catalytic hydrogenation, to form a 5,6-diaminouracil.

-

Cyclization: The resulting 5,6-diaminouracil is cyclized with a one-carbon unit source (e.g., formic acid, an aldehyde, or a carboxylic acid derivative) to form the imidazole ring of the xanthine scaffold.[13][14]

Conclusion

6-Amino-1,3-dipropyluracil represents a valuable and versatile starting material for the synthesis of diverse and therapeutically significant heterocyclic compounds. Its utility as a precursor for potent pyrido[2,3-d]pyrimidine-based anticancer agents, through the inhibition of critical targets like EGFR and DHFR, highlights its importance in modern medicinal chemistry. Furthermore, its role in the synthesis of the xanthine scaffold opens avenues for the development of drugs targeting a wide array of physiological conditions. While the direct biological activity of 6-Amino-1,3-dipropyluracil remains to be fully elucidated, its potential as a foundational element in the construction of novel therapeutics is clear. Further exploration of derivatives synthesized from this specific dipropyl-substituted precursor is warranted to fully understand the structure-activity relationships and to potentially develop new drug candidates with improved efficacy and selectivity.

References

- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogj.com [phcogj.com]

- 12. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Substituted 6-Aminouracils: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of substituted 6-aminouracils, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document summarizes key findings on their synthesis, quantitative structure-activity relationships, and mechanisms of action, with a focus on their potential as anticancer and antibacterial agents. Detailed experimental methodologies and visual representations of key processes are provided to facilitate further research and development in this promising area.

Introduction to 6-Aminouracils

6-aminouracil, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a wide array of substituted analogs with significant therapeutic potential. The presence of the amino group at the 6-position allows for various chemical modifications, leading to compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This review focuses on three prominent classes of substituted 6-aminouracils: 5-cinnamoyl-6-aminouracils, 6-anilinouracils, and bis(6-aminouracil-5-yl)methanes.

Synthesis of Substituted 6-Aminouracils

The synthetic routes to substituted 6-aminouracils are diverse and adaptable, allowing for the generation of large libraries of compounds for biological screening. Key synthetic strategies for the three highlighted classes are outlined below.

Synthesis of 5-Cinnamoyl-6-aminouracil Derivatives

One of the earliest and most effective methods for the synthesis of 5-cinnamoyl-6-aminouracils involves the condensation of a 6-aminouracil derivative with a substituted cinnamic acid or its corresponding acid chloride. A general synthetic scheme is depicted below.

Caption: General synthesis of 5-cinnamoyl-6-aminouracils.

Synthesis of 3-Substituted-6-anilinouracils

The synthesis of 3-substituted-6-anilinouracils, potent antibacterial agents, can be achieved through a multi-step process. A common approach involves the initial protection of the 1-position of 6-chlorouracil, followed by substitution at the 3-position, reaction with a substituted aniline, and subsequent deprotection.[1] A representative synthetic workflow is illustrated below.

Caption: Synthetic workflow for 3-substituted-6-anilinouracils.

Synthesis of Bis(6-aminouracil-5-yl)methanes

Bis(6-aminouracil-5-yl)methanes are synthesized through the condensation of two equivalents of a 6-aminouracil derivative with one equivalent of an aromatic aldehyde.[2][3][4] This reaction is often carried out under mild conditions and can be catalyzed by various acids or performed in water.[2][3][4]

Caption: Synthesis of bis(6-aminouracil-5-yl)methanes.

Biological Activities and Quantitative Data

Substituted 6-aminouracils exhibit a range of biological activities, with anticancer and antibacterial properties being the most extensively studied.

Anticancer Activity of 5-Cinnamoyl-6-aminouracil Derivatives

Several 5-cinnamoyl-6-aminouracil derivatives have demonstrated notable anticancer activity.[5][6] Their proposed mechanism of action involves intercalation into DNA, leading to the disruption of DNA replication and transcription.[5][6]

| Compound | In Vivo Activity (P388 Leukemia) | In Vitro Cytotoxicity (L1210 Leukemia) | Reference |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | % T/C = 124 | - | [5][6] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | - | Active | [5][6] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | - | Active | [5][6] |

% T/C: Percentage of treated versus control median survival time. A value >125 is generally considered significant.

Antibacterial Activity of 3-Substituted-6-anilinouracils

3-Substituted-6-anilinouracils are potent and selective inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria.[7][8][9][10] This selective inhibition makes them attractive candidates for the development of new antibiotics.[7][8][9][10]

| Compound | DNA Polymerase IIIC Inhibition (Ki, µM) | Antibacterial Activity (MIC, µg/mL) vs. Gram-positive bacteria | Reference |

| Hydroxyalkyl and methoxyalkyl derivatives | 0.4 - 2.8 | 0.5 - 15 | [9] |

| N3-alkyl derivatives of TMAU and EMAU | Enhanced binding compared to parent | Significantly enhanced antimicrobial potency | [10] |

| 3-(4-morpholinylbutyl)-EMAU hydrochloride | - | Prolonged life of infected mice in a dose-dependent manner | [5] |

Ki: Inhibition constant. MIC: Minimum Inhibitory Concentration. TMAU: 6-(3,4-trimethyleneanilino)uracil. EMAU: 6-(3-ethyl-4-methylanilino)uracil.

Mechanisms of Action

The therapeutic effects of substituted 6-aminouracils are attributed to their specific interactions with biological macromolecules.

DNA Intercalation by 5-Cinnamoyl-6-aminouracils

The planar aromatic structure of 5-cinnamoyl-6-aminouracils allows them to insert between the base pairs of DNA.[5][6] This intercalation process unwinds and elongates the DNA helix, thereby interfering with the binding of DNA and RNA polymerases and ultimately inhibiting replication and transcription.[11][12][13]

Caption: DNA intercalation mechanism of 5-cinnamoyl-6-aminouracils.

Inhibition of DNA Polymerase IIIC by 6-Anilinouracils

6-Anilinouracils act as structural mimics of dGTP, one of the building blocks of DNA.[14][15] They selectively bind to the active site of bacterial DNA polymerase IIIC, preventing the incorporation of dGTP and halting DNA synthesis, which is lethal to the bacterium.[7][8][9][10]

Caption: Inhibition of DNA Polymerase IIIC by 6-anilinouracils.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of substituted 6-aminouracils.

General Synthesis of 5-Cinnamoyl-6-aminouracil Derivatives

A mixture of the appropriate 6-aminouracil derivative and a substituted cinnamoyl chloride in a suitable solvent (e.g., pyridine) is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (e.g., against L1210 Leukemia Cells)

-

Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures the metabolic activity of viable cells.[16] The absorbance is read using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

DNA Polymerase IIIC Inhibition Assay

-

Enzyme and Substrates: Purified bacterial DNA polymerase IIIC is used. The reaction mixture contains a buffer, a DNA template-primer, dNTPs (including a radiolabeled dNTP, e.g., [3H]dGTP), and the inhibitor at various concentrations.[17]

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped after a specific time by the addition of a quenching solution (e.g., trichloroacetic acid).

-

Measurement of Incorporation: The amount of radiolabeled dNTP incorporated into the DNA is measured by scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics data, often using Lineweaver-Burk or Dixon plots.[17]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized bacterial suspension is prepared.

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Substituted 6-aminouracils represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. The diverse synthetic methodologies allow for the creation of extensive compound libraries, and the well-characterized mechanisms of action provide a solid foundation for rational drug design. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Further exploration of their activity against a broader range of cancer cell lines and drug-resistant bacterial strains is also warranted. The detailed information provided in this technical guide aims to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of substituted 6-aminouracils.

References

- 1. Improved synthesis of antibacterial 3-substituted 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Formation of aryl-bis(6-amino-1,3-dimethyluracil-5-yl)methanes by reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes [zora.uzh.ch]

- 5. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 12. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,3-dipropyluracil is a substituted pyrimidine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its core structure serves as a scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthetic history, and key experimental protocols related to 6-Amino-1,3-dipropyluracil. While direct biological activity of the title compound is not extensively documented, its utility as a precursor for compounds with antitubercular and vasorelaxant properties is highlighted. This document aims to be a valuable resource for researchers in drug discovery and development, offering detailed methodologies and a structured presentation of relevant data.

Introduction

Uracil and its derivatives are fundamental components in the field of medicinal chemistry, owing to their presence in nucleic acids and their ability to interact with various biological targets.[1] The substitution pattern on the uracil ring can significantly influence the molecule's chemical reactivity and biological activity. 6-Aminouracils, in particular, are electron-rich compounds that serve as valuable intermediates for the synthesis of diverse heterocyclic systems, including pyrido-, pyrrolo-, and pyrimido-pyrimidines.[2][3] 6-Amino-1,3-dipropyluracil, with propyl groups at the N1 and N3 positions, offers a lipophilic scaffold that has been exploited in the development of novel therapeutic agents.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 6-Amino-1,3-dipropyluracil is presented in Table 1.

Table 1: Physicochemical Properties of 6-Amino-1,3-dipropyluracil

| Property | Value | Reference |

| CAS Number | 41862-14-0 | [4] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [4] |

| Molecular Weight | 211.26 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 134-139 °C | [4] |

| InChI | 1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | [5] |

| SMILES | CCCN1C(N)=CC(=O)N(CCC)C1=O | [5] |

Safety Information:

6-Amino-1,3-dipropyluracil is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be used when handling this compound.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Synthetic History and Methodologies

The synthesis of 6-aminouracil derivatives generally involves the condensation of a urea derivative with a three-carbon component. While the specific historical development of the synthesis of 6-Amino-1,3-dipropyluracil is not well-documented, the general principles for the synthesis of 6-aminouracils are well-established. These methods are often adaptable for the preparation of N-substituted analogues.

A general and plausible synthetic route to 6-Amino-1,3-dipropyluracil, based on established methods for similar compounds, is the condensation of 1,3-dipropylurea with cyanoacetic acid or its esters. This reaction is typically carried out in the presence of a base.

Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of 6-Amino-1,3-dipropyluracil was not found in a dedicated publication, its use as a starting material in several studies provides insight into its preparation or commercial availability. The following is a generalized protocol based on the synthesis of analogous 6-aminouracil derivatives.

Synthesis of 6-Amino-1,3-dipropyluracil (Generalized Method):

-

Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 1,3-dipropylurea.

-

Addition of Cyanoacetic Ester: To the stirred mixture, add ethyl cyanoacetate dropwise at a controlled temperature.

-

Reflux: Heat the reaction mixture at reflux for several hours to drive the condensation and cyclization.

-

Work-up: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The product, 6-Amino-1,3-dipropyluracil, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified product.

Applications in the Synthesis of Bioactive Molecules

The primary utility of 6-Amino-1,3-dipropyluracil lies in its role as a versatile precursor for the synthesis of more complex heterocyclic systems, some of which have shown promising biological activities.

Synthesis of Pyrido[2,3-d]pyrimidines

6-Amino-1,3-dipropyluracil has been utilized in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. These compounds are of interest due to their structural similarity to purines and pteridines, which are important biological molecules.

Precursor to Antitubercular and Vasorelaxant Agents

Research has demonstrated that 6-Amino-1,3-dipropyluracil can be a starting material for the synthesis of compounds with potential therapeutic value.

-

Antitubercular Agents: It has been used in the synthesis of 2,4-dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones, which have been investigated as potential new leads against Mycobacterium tuberculosis.

-

Vasorelaxant Agents: The compound has also been employed in the synthesis of ferrocenyl, alkyl, and aryl-pyrido[2,3-d]pyrimidines, which have shown vasorelaxant activity on the smooth muscle of rat aorta, potentially through the conservation of cAMP via phosphodiesterase inhibition.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the direct biological activity and specific signaling pathways associated with 6-Amino-1,3-dipropyluracil itself. The available literature primarily focuses on the biological evaluation of the more complex molecules synthesized from this precursor. It is plausible that any inherent biological activity of 6-Amino-1,3-dipropyluracil is modest, and its value is therefore predominantly as a chemical scaffold.

Characterization Data

Detailed and specific spectral data for 6-Amino-1,3-dipropyluracil are not widely available in public databases. However, based on its structure, the following characteristic peaks would be expected in its spectra.

Table 2: Expected Spectroscopic Data for 6-Amino-1,3-dipropyluracil

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the propyl groups (triplets and sextets), a singlet for the C5-H proton, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C4), the enamine carbon (C6), the C5 carbon, and the carbons of the two propyl groups. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl groups), and C=C stretching (uracil ring). |

| Mass Spec. | A molecular ion peak corresponding to its molecular weight (211.26 g/mol ). |

Conclusion

6-Amino-1,3-dipropyluracil is a valuable synthetic intermediate in medicinal chemistry. While its own discovery and biological profile are not extensively detailed in the literature, its utility as a precursor for compounds with potential antitubercular and vasorelaxant activities is evident. This technical guide has summarized the available information on its synthesis, properties, and applications, providing a foundation for researchers utilizing this compound in the design and synthesis of novel therapeutic agents. Further investigation into the direct biological effects of 6-Amino-1,3-dipropyluracil could be a potential area for future research.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-1,3-dipropyluracil 97 41862-14-0 [sigmaaldrich.com]

- 5. 6-Amino-1,3-dipropyluracil 97 41862-14-0 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

Spectroscopic and Experimental Profile of 6-Amino-1,3-dipropyluracil: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 6-Amino-1,3-dipropyluracil, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 6-Amino-1,3-dipropyluracil, providing a clear and concise reference for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.88 | s | 1H | C₅-H |

| 4.60 | br s | 2H | -NH₂ |

| 3.80 | t, J = 7.6 Hz | 2H | N₃-CH₂- |

| 3.70 | t, J = 7.6 Hz | 2H | N₁-CH₂- |

| 1.69 - 1.57 | m | 4H | -CH₂-CH₃ |

| 0.94 - 0.88 | m | 6H | -CH₃ |

Note: J = coupling constant in Hertz, s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.7 | C₄ |

| 155.0 | C₆ |

| 152.0 | C₂ |

| 75.8 | C₅ |

| 47.1 | N₁-CH₂ |

| 45.3 | N₃-CH₂ |

| 21.6 | N₁-CH₂-CH₂ |

| 20.8 | N₃-CH₂-CH₂ |

| 11.3 | N₁-CH₂-CH₂-CH₃ |

| 11.2 | N₃-CH₂-CH₂-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3395 | Strong | N-H stretch |

| 3206 | Strong | N-H stretch |

| 2962 | Medium | C-H stretch (aliphatic) |

| 1693 | Strong | C=O stretch |

| 1620 | Strong | C=O stretch |

| 1572 | Strong | N-H bend |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 212.1 | [M+H]⁺ |

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involved Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The data was collected in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 6-Amino-1,3-dipropyluracil.

Caption: General workflow for spectroscopic analysis.

This guide provides foundational data and methodologies to support further research and development involving 6-Amino-1,3-dipropyluracil. The presented information is crucial for the unambiguous identification and quality control of this compound in synthetic and medicinal chemistry applications.

An In-depth Technical Guide to 6-Amino-1,3-dipropyluracil (C10H17N3O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1,3-dipropyluracil, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates its known chemical and physical properties, safety information, and its role as a key building block in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

6-Amino-1,3-dipropyluracil, with the molecular formula C10H17N3O2, is a solid at room temperature.[1][2][3] It is also known by its synonym, 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione.[1][3] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | [1][4] |

| Melting Point | 134-139 °C | [1][2][3] |

| CAS Number | 41862-14-0 | [1][4] |

| Assay Purity | 97% | [1][2][3] |

Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of 6-Amino-1,3-dipropyluracil are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through the alkylation of 6-aminouracil with propyl halides. The amino group at the 6-position and the uracil ring system are key reactive sites for further chemical modifications.

A generalized synthetic approach can be inferred from the synthesis of a related compound, 6-amino-1,3-dimethyluracil, which involves the reaction of 4-amino-2,6-dihydroxypyrimidine with iodomethane in the presence of a base.[5] A similar strategy could likely be adapted for the synthesis of the dipropyl derivative.

Applications in Medicinal Chemistry and Drug Discovery

6-Amino-1,3-dipropyluracil serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic value.[2] Its utility has been demonstrated in the creation of:

-

Deazaflavins: These compounds are analogs of flavins and have been investigated for a range of biological activities.

-

Pyrido[2,3-d]pyrimidines: This class of compounds has shown promise in various therapeutic areas. For instance, derivatives of pyrido[2,3-d]pyrimidines synthesized from related 6-aminouracils have been explored as vasorelaxants.[2]

-

Tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline tetraones: These complex heterocyclic systems have been synthesized and evaluated as potential new leads against Mycobacterium tuberculosis.[2]

The following diagram illustrates the logical workflow from the starting material to potential therapeutic applications.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for specific reactions involving 6-Amino-1,3-dipropyluracil are proprietary to the research that has utilized it. However, a general protocol for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds derived from this precursor, can be outlined based on a cascade imination, Buchwald-Hartwig cross-coupling, and cycloaddition reaction sequence mentioned in the literature.[2]

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines:

-

Imination: 6-Amino-1,3-dipropyluracil is reacted with an appropriate aldehyde or ketone in a suitable solvent to form the corresponding imine.

-

Cross-Coupling: The resulting imine undergoes a Buchwald-Hartwig cross-coupling reaction with a suitable aryl or heteroaryl halide in the presence of a palladium catalyst and a ligand.

-

Cycloaddition: The intermediate from the cross-coupling reaction undergoes an intramolecular cycloaddition to form the final pyrido[2,3-d]pyrimidine product.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

The following diagram depicts a conceptual workflow for a typical synthesis experiment.

Safety Information

6-Amino-1,3-dipropyluracil is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1][2][3] The following table summarizes its key safety information.

| Hazard Information | Details |

| Pictograms | GHS07 (Exclamation mark)[1][2][3] |

| Signal Word | Warning[1][2][3] |

| Hazard Statements | H302: Harmful if swallowed[1][2][3] |

| Storage Class | 11 - Combustible Solids[1][2][3] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[1][2] |

It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment.

Conclusion

6-Amino-1,3-dipropyluracil is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. While detailed biological activity and mechanistic studies on the compound itself are limited in the public domain, its role as a precursor in the development of new antimycobacterial agents and vasorelaxants highlights its importance in drug discovery research. Further investigation into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines from 6-Amino-1,3-dipropyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] The synthesis originates from 6-Amino-1,3-dipropyluracil through efficient one-pot, three-component reactions. Methodologies detailed herein include catalyzed reactions in aqueous media and microwave-assisted synthesis, offering environmentally friendly and high-yield pathways to these valuable scaffolds.[3][4]

Introduction

Pyrido[2,3-d]pyrimidines are fused heterocyclic systems that are analogues of purines and pteridines, playing a crucial role in various biological processes. Their structural framework allows for diverse substitutions, leading to a wide range of pharmacological activities.[2][5] The synthesis of these compounds often starts from substituted 6-aminouracils. This application note focuses on the use of 6-Amino-1,3-dipropyluracil as a key starting material. The protocols described are based on established, efficient synthetic strategies that offer advantages such as operational simplicity, high yields, and environmentally benign conditions.[4][6]

Reaction Scheme

The core synthetic strategy involves a one-pot, three-component reaction between 6-Amino-1,3-dipropyluracil, an aromatic aldehyde, and an active methylene compound such as malononitrile. This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the desired pyrido[2,3-d]pyrimidine.[4]

General Reaction:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrido[2,3-d]pyrimidines from 6-Amino-1,3-dipropyluracil.

Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

Quantitative Data Summary

The following table summarizes representative yields and reaction times for the synthesis of various 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles, which are close structural analogs to the dipropyl derivatives. These data are indicative of the efficiency of the described methods.

| Entry | Aromatic Aldehyde (Ar) | Method | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1 | C6H5 | A | Microwave (MWI) | 5 min | 95 | [4] |

| 2 | C6H5 | B | DAHP (10 mol%), H2O/EtOH, Reflux | 2 h | 92 | [4] |

| 3 | 4-Cl-C6H4 | A | Microwave (MWI) | 7 min | 94 | [4] |

| 4 | 4-Cl-C6H4 | B | DAHP (10 mol%), H2O/EtOH, Reflux | 2.5 h | 90 | [4] |